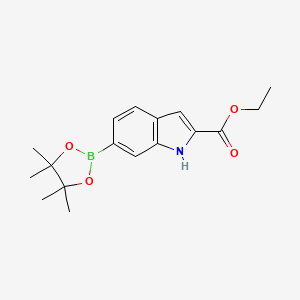

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

CAS No.: 1376938-36-1

Cat. No.: VC5422797

Molecular Formula: C17H22BNO4

Molecular Weight: 315.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1376938-36-1 |

|---|---|

| Molecular Formula | C17H22BNO4 |

| Molecular Weight | 315.18 |

| IUPAC Name | ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |

| Standard InChI Key | HIHHABIPIFTGQM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an indole core substituted with two functional groups:

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 6-position.

-

An ethyl carboxylate group at the 2-position.

The IUPAC name, ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate, reflects this substitution pattern . The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC illustrates the connectivity .

Key Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1376938-36-1 | |

| Molecular Formula | ||

| Molecular Weight | 315.18 g/mol | |

| Purity (Commercial) | ≥97% | |

| Solubility | Not fully characterized |

The boronic ester group enhances stability and solubility in organic solvents, facilitating its use in Suzuki-Miyaura cross-couplings .

Synthesis and Manufacturing

Catalytic Borylation Strategies

The compound is typically synthesized via transition metal-catalyzed borylation of indole precursors. A common route involves:

-

Starting Material: Ethyl 6-nitro-1H-indole-2-carboxylate (CAS: 16792-45-3) .

-

Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate ethyl 6-amino-1H-indole-2-carboxylate.

-

Borylation: Reaction with pinacolborane (HBpin) using iridium or palladium catalysts .

For example, Ir-catalyzed borylation of 3-methylindole with HBpin at 60°C yields analogous boronic esters in ~58% efficiency . Similar methodologies likely apply to this compound.

Alternative Approaches

-

Direct Functionalization: Lithiation of ethyl indole-2-carboxylate followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Cross-Coupling: Palladium-mediated coupling of halogenated indoles with boronate reagents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of drug discovery. For instance:

This reaction constructs biaryl structures prevalent in pharmaceuticals .

Medicinal Chemistry Intermediates

While direct biological data for this compound is limited, structurally related indole boronic esters show:

-

Antiviral Activity: C7-arylated indole derivatives inhibit HIV-1 with EC values as low as 6 nM .

-

Anticancer Potential: Tricyclic indole carboxylates inhibit Mcl-1, a protein implicated in cancer cell survival .

Comparative Analysis with Analogues

The 6-substituted derivative offers a balance between steric accessibility and electronic effects, favoring diverse coupling reactions.

Future Directions

-

Biological Screening: Evaluate efficacy against viral targets (e.g., HIV, EV71) and apoptotic proteins.

-

Materials Science: Explore use in organic electronics or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume